1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea
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Overview
Description
1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a prop-2-en-1-yloxy group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea typically involves the reaction of 2-nitroaniline with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: The reaction is often conducted in a solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the prop-2-en-1-yloxy group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The prop-2-en-1-yloxy group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)amine
- 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)thiourea
Uniqueness
1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O4 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h2-6H,1,7H2,(H2,11,12,14) |
InChI Key |
YOXYRKNFEVUNTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCONC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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